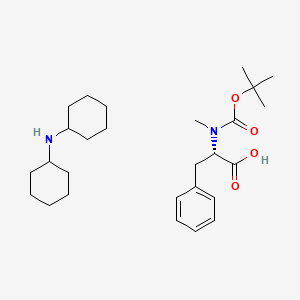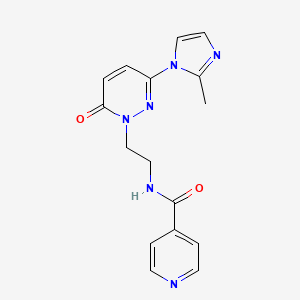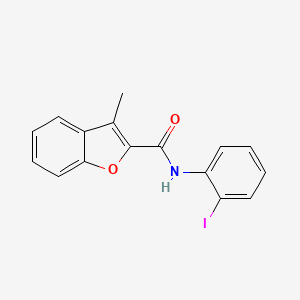![molecular formula C13H10ClF3N2O2S B2460623 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide CAS No. 338397-27-6](/img/structure/B2460623.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide” is a chemical compound. It is a yellow solid with a weak aromatic hydrocarbon-like or strong musty odour . It is used as a protective broad-spectrum fungicide .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reported . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Molecular Structure Analysis
The molecular structure of “N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide” is complex. It contains a benzene ring substituted with one or more trifluoromethyl groups .
Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Physical And Chemical Properties Analysis
The compound is a yellow solid with a weak aromatic hydrocarbon-like or strong musty odour . It has a low aqueous solubility and a low volatility . It can be persistent in soil systems but tends not to be persistent in water .
Aplicaciones Científicas De Investigación
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include the compound , are widely used in the agrochemical industry . They are primarily used for crop protection against pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Protein Degradation
This compound can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This application has been demonstrated by the Cravatt Lab for E3 ligase discovery .
Enzyme Inhibition
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Future Applications
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Fluopicolide, is the cytoskeleton of oomycetes , specifically the spectrin-like proteins . These proteins play a crucial role in maintaining the shape and flexibility of the cells.
Mode of Action
Fluopicolide interacts with its targets by affecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction results in changes to the cell structure and function, inhibiting the growth of strains that are resistant to other fungicides .
Biochemical Pathways
The affected biochemical pathway primarily involves the cytoskeleton of oomycetes . The compound’s action on the spectrin-like proteins disrupts the normal functioning of the cytoskeleton, affecting various cellular processes such as the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth of oomycetes, including strains that are resistant to other fungicides . This leads to effective control of diseases caused by oomycetes, such as late blight of potato .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluopicolide. For instance, the compound’s movement through the xylem suggests that it may be influenced by the plant’s water status and transpiration rate . .
Safety and Hazards
Direcciones Futuras
The development of organic compounds containing fluorine, such as “N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide”, is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .
Propiedades
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2S/c1-8-2-4-10(5-3-8)22(20,21)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNGJUOBFVGBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2460544.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2460548.png)
![Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2460550.png)
![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)


![5-((3-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460555.png)


![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-3-yl]acetic acid](/img/structure/B2460558.png)
![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2460560.png)
![4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2460562.png)